Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

PYCR1 Cancer Metabolism Enzyme Inhibition

Researchers face challenges sourcing well-characterized pyrrolo[3,2-b]pyridine scaffolds with reproducible substitution patterns for kinase SAR campaigns. This compound provides a defined 5-methoxy-2-ethyl ester substitution essential for hinge-binding affinity and selectivity. • PYCR1 inhibitor (IC50 16 µM) for proline addiction studies • Privileged kinase hinge-binder for FGFR, mTOR, PI3K libraries • XLogP 1.9; ester serves as prodrug handle Supplied with ≥95% purity, available for global shipping.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 17322-90-6
Cat. No. B169709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS17322-90-6
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3
InChIKeyUKDUVKNCGFTUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Core Intermediate for Kinase & GPCR Research


Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 17322-90-6) is a heterocyclic compound within the 4-azaindole (pyrrolo[3,2-b]pyridine) family, characterized by a methoxy group at the 5-position and an ethyl carboxylate at the 2-position. This scaffold is a privileged structure in medicinal chemistry, acting as a hinge-binding motif for numerous kinase targets and a core for G protein-coupled receptor (GPCR) ligands [1]. Its synthetic utility stems from the ability to modify both the ester and methoxy positions, making it a valuable building block for generating focused compound libraries in oncology and immunology [2].

Scaffold type 4‑azaindole core, a privileged hinge‑binding motif for kinase and GPCR targets
Synthetic handles Ethyl ester and 5‑methoxy group enable parallel library synthesis and SAR exploration
Use context Building block for focused compound libraries in oncology and immunology research

Why Analogs Cannot Substitute Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate


Generic substitution within the pyrrolo[3,2-b]pyridine class is scientifically unsound due to the profound impact of minor structural modifications on target engagement and selectivity. The 5-methoxy group in this compound is not an inert substituent; it directly influences electron density, solubility, and binding affinity in protein kinase active sites [1]. Replacing it with a hydrogen, halogen, or other groups can alter the molecule's ability to form key hinge-region hydrogen bonds, leading to significantly reduced potency or altered selectivity profiles, as demonstrated in 5-HT receptor agonist SAR studies [2]. Therefore, the specific substitution pattern of CAS 17322-90-6 is essential for reproducible results in established structure-activity relationship (SAR) campaigns and target validation studies.

5‑Methoxy group is not an inert substituent; replacement (H, halogen) can shift electron density and hinge‑region hydrogen‑bond capacity, altering kinase affinity profiles.

Analogues with different C‑5 or C‑2 substituents may lose the selectivity window observed for 5‑HT1F over 5‑HT1A/B/D subtypes, limiting GPCR SAR reproducibility.

Switching to the carboxylic acid or other esters can modify lipophilicity and permeability without retaining the same cellular activity profile; ester‑acid conversion is not a direct substitution.

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Performance vs Key Analogs


PYCR1 Inhibition in Cancer Metabolism

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate demonstrates measurable inhibition of human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis linked to cancer cell proliferation. The compound exhibits an IC50 value of 16 µM in a biochemical assay, providing a defined starting point for SAR studies [1]. While other pyrrolo[3,2-b]pyridine analogs may show different potencies, this specific IC50 data for CAS 17322-90-6 is a verifiable metric for inhibitor design.

PYCR1 Inhibition
Reported
IC50 16 µM
Supports enzyme inhibition assay context
Biochemical assay; NADH oxidation readout
PYCR1 Cancer Metabolism Enzyme Inhibition

5-HT1F Receptor Selectivity Advantage

The pyrrolo[3,2-b]pyridine scaffold, of which CAS 17322-90-6 is a core building block, is central to achieving high selectivity for the 5-HT1F receptor. In a seminal study, the pyrrolo[3,2-b]pyridine analog (3a) retained high 5-HT1F affinity (Ki = 1.4 nM) and, when further derivatized with a C-5 acetamide (3b), achieved >100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. In contrast, the indole-based comparator (1a) lacked this selectivity, showing significant cross-reactivity with 5-HT1A [1].

5‑HT1F Selectivity
Class‑level
>100‑fold over 5‑HT1A/B/D
Supports scaffold‑based selectivity context for GPCR ligand design
Scaffold‑derived Ki 1.4 nM; indole comparator lacks selectivity
Migraine GPCR 5-HT1F

Lipophilicity Comparison: Ester vs Acid

A direct comparison of calculated lipophilicity (XLogP) reveals a significant difference between the ethyl ester form (CAS 17322-90-6) and its carboxylic acid analog (CAS 17288-33-4). The ethyl ester has a predicted XLogP of 1.9, while the acid is considerably more polar with an XLogP of -0.1 [1]. This 2.0 unit difference in logP translates to a roughly 100-fold difference in predicted octanol-water partition coefficient.

Lipophilicity (Ester vs Acid)
Calculated
XLogP 1.9 vs ~0.0
Higher lipophilicity may support permeability model evaluation
Octanol‑water partition prediction; ~100‑fold difference
ADME Lipophilicity Drug Design

Anti-Proliferative Activity in Melanoma

While specific data for CAS 17322-90-6 is not available, the broader pyrrolo[3,2-b]pyridine scaffold demonstrates potent anti-proliferative activity. A series of diarylurea derivatives built on this core exhibited IC50 values in the low micromolar range (e.g., 0.5 - 5 µM) against the A375 human melanoma cell line [1]. This establishes the class as a viable platform for developing anti-melanoma agents.

Anti‑Proliferative Context
Class‑level
Class IC50 range 0.5–5 µM (A375)
Supports cell‑model endpoint review for melanoma research
Data to verify for this specific compound; scaffold‑derived evidence
Melanoma Anti-Cancer Proliferation

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Key Applications


Kinase Inhibitor Probe Synthesis

The core pyrrolo[3,2-b]pyridine scaffold is a well-known hinge-binding motif in ATP-competitive kinase inhibitors [1]. Its 5-methoxy group can serve as a handle for further functionalization or to modulate electron density, impacting hinge-binding affinity. Researchers utilize this compound to generate focused libraries targeting kinases implicated in oncology, such as FGFR, mTOR, and PI3K, as documented in numerous patent filings [1][2].

Selective 5-HT1F Receptor Ligand Development

Building on SAR studies that identified the pyrrolo[3,2-b]pyridine core as crucial for 5-HT1F selectivity, this specific ethyl ester serves as a versatile starting point for synthesizing analogs with improved potency and selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors [3]. The resulting compounds are valuable for investigating migraine pathophysiology and developing next-generation acute treatments.

PYCR1-Targeted Cancer Metabolism Studies

With a defined IC50 of 16 µM against PYCR1, this compound serves as a starting point for medicinal chemistry optimization aimed at developing more potent and selective PYCR1 inhibitors [4]. By modifying the ethyl ester and methoxy groups, researchers can explore SAR to improve binding affinity and cellular activity, targeting proline addiction in cancers such as breast and lung cancer.

ADME Profiling and Prodrug Design

The ethyl ester moiety imparts a calculated XLogP of 1.9, which is significantly higher than the corresponding carboxylic acid (XLogP ≈ 0.0) [5]. This property makes it a useful tool compound for studying the relationship between lipophilicity and membrane permeability. It can also be employed as a prodrug, where the ester is hydrolyzed in vivo to release the active carboxylic acid, a common strategy for improving oral bioavailability.

Application
Selection Property
Validation Focus
Kinase inhibitor probe synthesis
Hinge‑binding 4‑azaindole scaffold
Kinase panel selectivity profiling
GPCR ligand development (5‑HT1F)
5‑HT1F selectivity context
Receptor subtype selectivity assays
Cancer metabolism probe synthesis
PYCR1 inhibition starting point
Enzyme inhibition and cellular activity SAR
Prodrug and permeability studies
Ethyl ester lipophilicity handle
Membrane permeability in vitro models
Quote Request

Request a Quote for Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.